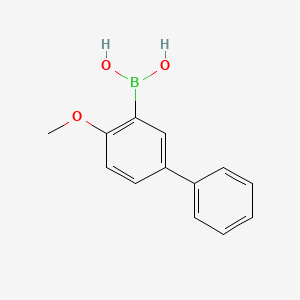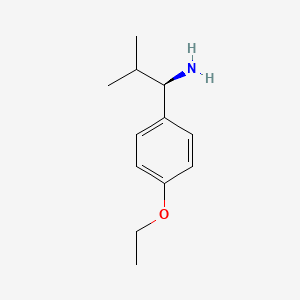
Methyl 2-(5-hydroxypyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-hydroxypyridin-2-yl)acetate is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-hydroxypyridin-2-yl)acetate typically involves the esterification of 5-hydroxypyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(5-hydroxypyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-pyridinecarboxylic acid derivatives.
Reduction: Formation of 5-hydroxypyridin-2-ylmethanol.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(5-hydroxypyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Methyl 2-(5-hydroxypyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxyl and ester functional groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate: A fluorinated derivative with similar structural features but different electronic properties.
Methyl 2-(5-hydroxypyridin-3-yl)acetate hydrochloride: A positional isomer with different substitution patterns on the pyridine ring.
Uniqueness
Methyl 2-(5-hydroxypyridin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 5-position of the pyridine ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
methyl 2-(5-hydroxypyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)4-6-2-3-7(10)5-9-6/h2-3,5,10H,4H2,1H3 |
InChI-Schlüssel |
XNLAMZJZCZRMNM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=NC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


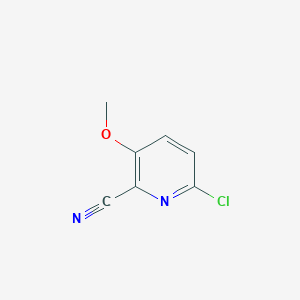
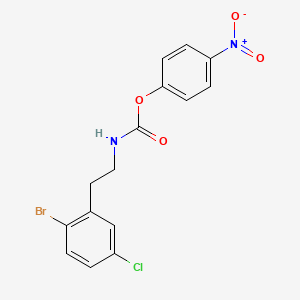
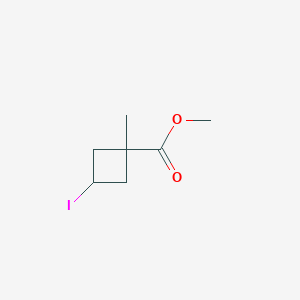
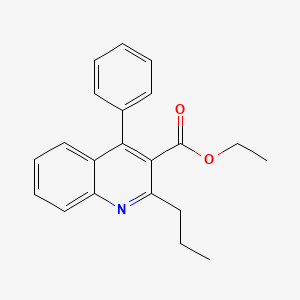


![(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole](/img/structure/B13980953.png)
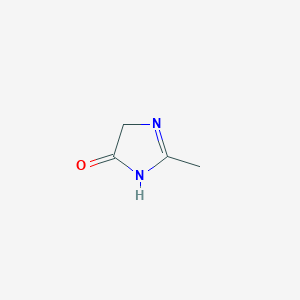
![2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)

![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
